molecular formula C13H9ClO B13309391 4-Chlorobiphenyl-2-carbaldehyde

4-Chlorobiphenyl-2-carbaldehyde

Cat. No.: B13309391
M. Wt: 216.66 g/mol
InChI Key: BPWATAJMPLXNIV-UHFFFAOYSA-N
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Description

4-Chloro-[1,1’-biphenyl]-2-carbaldehyde is an organic compound with the molecular formula C13H9ClO It is a derivative of biphenyl, where a chlorine atom is substituted at the 4th position and an aldehyde group at the 2nd position of the biphenyl structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde typically involves the following steps:

Industrial Production Methods: In an industrial setting, the production of 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism by which 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde exerts its effects depends on its chemical reactivity:

Comparison with Similar Compounds

Uniqueness: 4-Chloro-[1,1’-biphenyl]-2-carbaldehyde is unique due to the presence of both a chlorine atom and an aldehyde group, which confer distinct chemical properties and reactivity. This dual functionality allows for versatile applications in synthesis and research .

Properties

Molecular Formula

C13H9ClO

Molecular Weight

216.66 g/mol

IUPAC Name

5-chloro-2-phenylbenzaldehyde

InChI

InChI=1S/C13H9ClO/c14-12-6-7-13(11(8-12)9-15)10-4-2-1-3-5-10/h1-9H

InChI Key

BPWATAJMPLXNIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=C(C=C2)Cl)C=O

Origin of Product

United States

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